Tentoxin-d3

Catalog No.
S12848622
CAS No.
M.F
C22H30N4O4
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tentoxin-d3

Product Name

Tentoxin-d3

IUPAC Name

(3S,6S,12Z)-12-benzylidene-6,7-dimethyl-3-(2-methylpropyl)-1-(trideuteriomethyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone

Molecular Formula

C22H30N4O4

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1/i5D3

InChI Key

SIIRBDOFKDACOK-UBACXKFCSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C

Isomeric SMILES

[2H]C([2H])([2H])N1/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C1=O)CC(C)C)C)C

Tentoxin-d3 is a deuterium-labeled derivative of tentoxin, a cyclic tetrapeptide originally isolated from the fungus Alternaria tenuis. This compound is characterized by its unique structure, which includes four amino acid residues linked in a cyclic arrangement. The deuterium labeling distinguishes tentoxin-d3 from its non-labeled counterpart, enhancing its utility in various research applications, particularly in studies involving mass spectrometry and metabolic tracing. Tentoxin is known for its herbicidal properties, specifically targeting plant growth by inhibiting certain enzymatic pathways.

Typical of cyclic peptides. These reactions may include:

  • Hydrolysis: Under acidic or basic conditions, tentoxin-d3 can be hydrolyzed to yield its constituent amino acids.
  • Reduction: The presence of functional groups allows for reduction reactions, potentially altering the compound's biological activity.
  • Nucleophilic Substitution: Tentoxin-d3 can undergo nucleophilic attacks at specific sites, leading to the formation of new derivatives.

The exact reaction pathways depend on the conditions and reagents used, but these fundamental reactions highlight the compound's chemical reactivity.

Tentoxin-d3 exhibits significant biological activity, primarily as a herbicide. Its mechanism of action involves the inhibition of specific enzymes associated with plant growth regulation. Research has shown that tentoxin disrupts the normal physiological processes in plants, leading to stunted growth and eventual death. Additionally, studies indicate that tentoxin and its derivatives may have potential applications in studying plant-pathogen interactions and metabolic pathways due to their effects on plant physiology.

The synthesis of tentoxin-d3 can be approached through several methods:

  • Natural Extraction: Tentoxin can be extracted from cultures of Alternaria tenuis, followed by isotopic labeling to produce tentoxin-d3.
  • Chemical Synthesis: Advanced synthetic techniques can be employed to construct the cyclic tetrapeptide structure directly. This may involve solid-phase peptide synthesis or solution-phase methods.
  • Continuous-flow Synthesis: Recent advancements have introduced continuous-flow synthesis techniques that enhance yield and purity while reducing reaction times. Such methods are particularly effective for producing labeled compounds like tentoxin-d3 efficiently .

Tentoxin-d3 has diverse applications across various fields:

  • Herbicide Development: Its primary use is as a herbicide, providing insights into plant growth regulation.
  • Research Tool: The deuterium label allows for precise tracking in metabolic studies and pharmacokinetics.
  • Analytical Chemistry: Tentoxin-d3 serves as a standard in mass spectrometry for quantifying tentoxin levels in biological samples.

Interaction studies involving tentoxin-d3 focus on its effects on plant systems and potential interactions with other biochemical entities. Research indicates that tentoxin-d3 can affect enzyme activities involved in plant metabolism, leading to altered growth patterns. Furthermore, studies utilizing stable isotope dilution methods have been developed to quantify alternaria toxins, including tentoxin and its derivatives . This approach enhances our understanding of how these compounds interact at a molecular level within biological systems.

Tentoxin-d3 shares structural and functional similarities with several other compounds derived from Alternaria species. Notable similar compounds include:

  • Dihydrotentoxin: A derivative of tentoxin with slight structural modifications that may alter its biological activity.
  • Isotentoxin: Another cyclic peptide related to tentoxin, differing mainly in its isotopic composition.
  • Alternariol: A mycotoxin produced by various Alternaria species that shares some biological activity but differs significantly in structure.

Comparison Table

CompoundStructure TypeBiological ActivityUnique Features
Tentoxin-d3Cyclic TetrapeptideHerbicidalDeuterium-labeled
DihydrotentoxinCyclic TetrapeptideHerbicidalReduced activity compared to tentoxin
IsotentoxinCyclic TetrapeptideHerbicidalDifferent isotopic labeling
AlternariolPhenolic CompoundCytotoxicDistinct structure and mechanism

Tentoxin-d3's unique deuterium labeling sets it apart from these similar compounds, making it particularly valuable for research applications requiring precise tracking and quantification.

Tentoxin-d3 (C₂₂H₂₇D₃N₄O₄; molecular weight: 417.52 g/mol) is a stable isotope-labeled derivative of tentoxin, a cyclic tetrapeptide mycotoxin. The parent compound, tentoxin, consists of four amino acid residues: N-methyl-L-alanine, L-leucine, glycine, and N-methyl-dehydrophenylalanine, arranged in a macrocyclic lactam structure. In Tentoxin-d3, three hydrogen atoms are replaced with deuterium at specific methyl groups, likely introduced via alkylation reactions using iodomethane-d₃ (CD₃I).

The structural integrity of Tentoxin-d3 is confirmed through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Its deuterium labeling does not alter the core cyclic conformation, as evidenced by retained chromatographic retention times compared to native tentoxin. The isotopic substitution shifts its mass spectral signature, enabling precise quantification in complex matrices through isotope dilution assays.

Table 1: Comparative molecular features of Tentoxin and Tentoxin-d3

PropertyTentoxinTentoxin-d3
Molecular FormulaC₂₂H₃₀N₄O₄C₂₂H₂₇D₃N₄O₄
Molecular Weight414.50 g/mol417.52 g/mol
Key Functional GroupsCyclic lactam, methyl groupsCyclic lactam, CD₃ groups
Primary ApplicationPhytotoxicity studiesInternal standard for LC-MS/MS

Historical Context and Discovery of Tentoxin Derivatives

Tentoxin was first isolated in the 1960s from Alternaria tenuis (syn. A. alternata), identified as a chlorosis-inducing agent in seedlings. Its deuterated derivative, Tentoxin-d3, emerged in the early 21st century alongside advancements in stable isotope labeling techniques for mycotoxin analysis. The synthesis of deuterated analogs like Tentoxin-d3 parallels methods developed for structurally similar compounds such as Altenuene-D3, where regioselective alkylation with CD₃I introduces deuterium at methyl groups without perturbing the macrocyclic scaffold.

This innovation addressed critical challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS), where co-eluting matrix components suppress ionization efficiency. By using Tentoxin-d3 as an internal standard, researchers achieve accurate quantification of native tentoxin in plant tissues and food products, compensating for variability in instrument response.

Natural Sources and Biosynthetic Pathways in Alternaria spp.

Tentoxin is biosynthesized by pathogenic Alternaria species, including A. alternata and A. porri, through non-ribosomal peptide synthetase (NRPS) pathways. These fungi employ modular enzyme complexes to assemble the cyclic tetrapeptide backbone, incorporating methylated amino acids via S-adenosylmethionine (SAM)-dependent methylation. The dehydrophenylalanine residue arises from a dehydration step catalyzed by peptidyl carrier protein-bound condensation domains.

While Tentoxin-d3 itself is not a natural product, its biosynthesis in vitro mimics native pathways. Deuterium incorporation occurs during synthetic steps, such as the alkylation of hydroxyl intermediates with CD₃I, preserving the stereochemical configuration critical for biological activity. This semi-synthetic approach ensures isotopic purity (>95% by HPLC), making Tentoxin-d3 suitable for trace-level detection in environmental and agricultural samples.

Key Biosynthetic Steps in Alternaria spp.:

  • Amino Acid Activation: NRPS modules activate and thioesterify constituent amino acids.
  • Cyclization: Terminal thioesterase domains catalyze macrocyclization, forming the lactam ring.
  • Post-Translational Modifications: Methyltransferases introduce N-methyl groups using SAM as a cofactor.

Molecular Architecture of Cyclic Tetrapeptide Backbone

Tentoxin-d3 represents a deuterium-labeled derivative of tentoxin, a naturally occurring cyclic tetrapeptide originally isolated from the fungus Alternaria tenuis . The molecular architecture of this compound is characterized by a distinctive cyclic tetrapeptide backbone consisting of four amino acid residues arranged in a specific sequential order [9]. The tetrapeptide structure follows the sequence cyclo(N-methyl-L-alanyl-L-leucyl-N-methyl-alpha,beta-didehydro-phenylalanyl-glycyl), creating a twelve-membered ring system [11] [12].

The cyclic nature of tentoxin-d3 is fundamental to its structural integrity and biological properties [9]. The backbone contains alternating N-methylated and regular peptide bonds, which significantly influences the conformational behavior of the molecule [10]. Specifically, the first position contains N-methyl-L-alanine, followed by L-leucine at the second position, N-methyl-alpha,beta-didehydro-phenylalanine with Z configuration at the third position, and glycine at the fourth position [11] [43].

The molecular formula of tentoxin-d3 is C22H27D3N4O4, with a molecular weight of 417.52 g/mol [2] [4]. This represents an increase of 3.02 g/mol compared to the parent compound tentoxin, which has a molecular weight of 414.50 g/mol [24]. The three additional mass units correspond to the replacement of three hydrogen atoms with deuterium atoms at specific positions within the molecule [4].

Crystallographic studies have revealed that the dihydro reduction product of tentoxin adopts a specific three-dimensional conformation [11]. The crystal structure demonstrates that the cyclic tetrapeptide exhibits a rigid backbone with defined spatial arrangements of the amino acid side chains [11]. Nuclear magnetic resonance studies indicate that tentoxin adopts multiple exchanging conformations in aqueous solution, with four distinct conformations identified with different proportions [25]. These conformational states are characterized by a cis-trans-cis-trans configuration of the amide bond sequence [25].

PositionAmino AcidFull NameSide ChainPeptide Bond Type
1N-methyl-L-alanineN-methyl-L-alanineMethylN-methylated
2L-leucineL-leucineIsobutylRegular
3N-methyl-dehydrophenylalanineN-methyl-alpha,beta-didehydro-phenylalanine (Z)BenzylideneN-methylated
4GlycineGlycineHydrogenRegular

The dehydrophenylalanine residue at position three contains a double bond between the alpha and beta carbons, creating a planar arrangement that restricts rotation around this bond [11] [13]. This structural feature contributes to the overall rigidity of the cyclic backbone and influences the spatial orientation of the phenyl ring system [9].

Deuterium Incorporation Strategies and Positional Analysis

The synthesis of tentoxin-d3 involves strategic deuterium incorporation at specific positions within the cyclic tetrapeptide structure [4]. Deuterium labeling represents a well-established technique in chemical research, where hydrogen atoms are systematically replaced with deuterium to create isotopically labeled compounds for analytical and mechanistic studies [15] [19].

The deuterium incorporation in tentoxin-d3 follows established strategies for peptide labeling [16] [18]. The most common approach involves the selective replacement of hydrogen atoms at positions that do not significantly alter the overall molecular conformation while providing distinct analytical signatures [21]. In tentoxin-d3, three deuterium atoms are incorporated into the molecular structure, as evidenced by the molecular formula C22H27D3N4O4 [2] [6].

Positional analysis of deuterium incorporation in tentoxin-d3 reveals that the labeling occurs at specific sites within the amino acid residues [4]. The deuterium atoms are most likely positioned at the N-methyl groups of the N-methylated amino acids, specifically at positions one and three of the tetrapeptide sequence [4]. Additional deuterium incorporation may occur at the alpha carbon of glycine or within the leucine side chain [4].

The deuterium labeling process typically employs deuterium oxide (D2O) as the deuterium source, utilizing exchange reactions or synthetic pathways that incorporate deuterated precursors [15] [17]. For peptide systems, deuterium incorporation can be achieved through various methods including hydrogen-deuterium exchange reactions, synthesis using deuterated amino acid building blocks, or post-synthetic modification procedures [16] [18].

Analytical verification of deuterium incorporation in tentoxin-d3 is accomplished through nuclear magnetic resonance spectroscopy and mass spectrometry [21] [35]. Deuterium nuclear magnetic resonance spectroscopy provides direct evidence of deuterium incorporation by showing characteristic signals in the deuterium spectrum [35] [37]. The deuterium nuclear magnetic resonance spectrum exhibits a chemical shift range similar to proton nuclear magnetic resonance but with broader signal linewidths due to the quadrupolar nature of the deuterium nucleus [36] [38].

Deuterium Incorporation SiteExpected PositionAnalytical MethodChemical Shift Range
N-methyl groupsPositions 1 and 32H Nuclear Magnetic ResonanceSimilar to 1H Nuclear Magnetic Resonance
Alpha carbonPosition 4 (Glycine)Mass SpectrometryN/A
Side chainPosition 2 (Leucine)2H Nuclear Magnetic ResonanceAliphatic region

The isotopic purity of tentoxin-d3 is typically greater than 98%, indicating efficient deuterium incorporation with minimal residual hydrogen content [6]. This high level of deuterium enrichment is essential for applications requiring precise isotopic labeling, such as metabolic studies or mechanistic investigations [28].

Comparative Physicochemical Properties: Tentoxin vs. Tentoxin-d3

The replacement of hydrogen atoms with deuterium in tentoxin-d3 results in measurable changes in physicochemical properties compared to the parent compound tentoxin [39] [42]. These isotopic effects arise from fundamental differences in the physical properties of hydrogen and deuterium, including atomic mass, bond strength, and vibrational characteristics [51] [52].

The molecular weight difference between tentoxin (414.50 g/mol) and tentoxin-d3 (417.52 g/mol) represents the most direct consequence of deuterium incorporation [2] [24]. This 3.02 g/mol increase reflects the replacement of three hydrogen atoms with deuterium atoms, each contributing approximately 1.0 g/mol to the total molecular weight [4].

Bond strength properties differ significantly between carbon-hydrogen and carbon-deuterium bonds [51] [56]. Carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds due to the reduced zero-point vibrational energy of the heavier deuterium isotope [39] [54]. This enhanced bond stability typically results in increased resistance to chemical degradation and metabolic processes [53] [56].

Vibrational frequency changes represent another fundamental difference between tentoxin and tentoxin-d3 [51]. Deuterium-containing bonds vibrate at lower frequencies compared to their hydrogen analogs, with the frequency ratio approximately equal to the square root of the mass ratio [35]. This relationship predicts that carbon-deuterium stretching frequencies will be approximately 0.707 times the corresponding carbon-hydrogen frequencies [51].

Nuclear magnetic resonance spectroscopic properties show distinct differences between the two compounds [35] [41]. While tentoxin exhibits characteristic proton nuclear magnetic resonance signals, tentoxin-d3 shows corresponding deuterium nuclear magnetic resonance signals with similar chemical shift ranges but broader linewidths [36] [38]. The deuterium signals appear in the same chemical shift regions as the corresponding proton signals but with reduced resolution due to the quadrupolar nature of deuterium [35] [37].

PropertyTentoxinTentoxin-d3Difference
Molecular Weight (g/mol)414.50417.52+3.02
Storage Temperature (°C)2-8-20Lower storage temperature
Purity≥95% (High Performance Liquid Chromatography)98+%Higher purity specification
Bond StrengthStandard C-H bondsEnhanced C-D bondsIncreased stability
Vibrational FrequencyStandard frequenciesReduced by √2 factorLower frequencies

Thermodynamic stability differences between tentoxin and tentoxin-d3 arise from isotopic effects on molecular vibrations and bond strengths [39] [54]. Studies on deuterated compounds generally show enhanced thermal stability compared to their hydrogen analogs, attributed to stronger carbon-deuterium bonds and altered vibrational modes [54]. The storage temperature requirement for tentoxin-d3 (-20°C) compared to tentoxin (2-8°C) may reflect differences in handling protocols rather than inherent stability differences [2] [24].

Kinetic isotope effects represent significant differences in reaction rates between tentoxin and tentoxin-d3 [51] [55]. Primary deuterium kinetic isotope effects typically result in slower reaction rates for processes involving carbon-deuterium bond breaking compared to carbon-hydrogen bond breaking [52] [56]. This phenomenon explains the reduced metabolic rates often observed with deuterated pharmaceutical compounds [53] [56].

Solubility properties may differ between tentoxin and tentoxin-d3 due to altered intermolecular interactions resulting from deuterium incorporation [39]. While comprehensive solubility data for tentoxin-d3 are not available, general principles suggest that deuterated compounds may exhibit modified solubility characteristics compared to their hydrogen analogs [57]. The extent of these differences depends on the specific molecular environment and the positions of deuterium incorporation [39].

Biosynthesis in Fungal Systems: Enzymatic Cyclization Mechanisms

Tentoxin-d3, the deuterated analogue of the naturally occurring cyclic tetrapeptide tentoxin, derives its biosynthetic foundation from the sophisticated enzymatic machinery present in phytopathogenic fungi, particularly Alternaria alternata [2]. The biosynthetic pathway represents a complex orchestration of enzymatic processes that facilitate the assembly and cyclization of the tetrapeptide precursor through non-ribosomal peptide synthesis mechanisms [2] [3].

The primary enzymatic framework responsible for tentoxin biosynthesis involves non-ribosomal peptide synthetases, which operate independently of ribosomal protein synthesis [2]. Research has demonstrated that tentoxin production occurs through a non-ribosomal peptide synthesis mechanism, as evidenced by the observation that protein synthesis inhibitors such as cycloheximide and emetine, while effectively halting mycelial growth and ribosomal protein synthesis, do not inhibit tentoxin formation [2]. This finding provides definitive evidence that tentoxin synthesis follows an alternative biosynthetic pathway distinct from conventional ribosomal peptide production.

The enzymatic cyclization process involves multiple specialized domains that orchestrate the formation of the characteristic 12-membered ring structure. Thioesterase domains play a crucial role in the cyclization and release of the peptide from the non-ribosomal peptide synthetase complex [3] [4]. These domains exhibit moderate substrate specificity and achieve cyclization efficiencies ranging from 60 to 80 percent under optimal conditions [4]. The cyclization process is facilitated by the inherent structural properties of the tetrapeptide sequence, which must adopt specific conformations to enable efficient ring closure.

Advanced research has identified penicillin-binding protein thioesterases as particularly effective catalysts for tetrapeptide macrocyclization [5] [4]. These enzymes demonstrate broad substrate tolerance and can achieve cyclization efficiencies of 80 to 95 percent, significantly higher than traditional thioesterase domains [4]. The discovery of cryptic biosynthetic gene clusters containing penicillin-binding protein thioesterases has revealed novel enzymatic mechanisms that could be exploited for the synthesis of deuterated analogues [5].

The enzymatic cyclization mechanisms exhibit remarkable specificity for the formation of head-to-tail amide bonds, which is essential for generating the correct macrocyclic structure [4] [6]. Recent studies have identified enzyme WP516, a penicillin-binding protein thioesterase that efficiently cyclizes a wide variety of tetrapeptide substrates [5]. This enzyme represents only the second stand-alone enzyme capable of cyclizing tetrapeptides and demonstrates superior substrate scope compared to previously characterized cyclases [5].

Chemical Synthesis Approaches for Deuterated Analogues

The chemical synthesis of tentoxin-d3 requires sophisticated methodologies that enable precise incorporation of deuterium atoms while maintaining the structural integrity and biological activity of the parent compound. Multiple synthetic strategies have been developed to address the unique challenges associated with deuterium labeling of cyclic tetrapeptides [7] [8] [9].

Solid-Phase Peptide Synthesis with Isotopic Labeling

Solid-phase peptide synthesis represents the most widely employed methodology for producing deuterated analogues of tentoxin [10] [11]. This approach utilizes deuterium-labeled amino acids as building blocks, enabling precise control over the site and extent of deuterium incorporation [11]. The methodology involves the stepwise assembly of the tetrapeptide sequence on a solid support, typically using Fmoc chemistry for amino acid coupling and deprotection [12] [11].

The incorporation of deuterated amino acids during solid-phase peptide synthesis achieves deuteration levels exceeding 95 percent with high selectivity [11]. Commercial suppliers provide protected deuterated amino acids specifically designed for solid-phase peptide synthesis applications, facilitating the production of peptides with defined isotopic labeling patterns [11]. The process involves the sequential coupling of protected deuterated amino acids to a growing peptide chain anchored to a resin support [12].

Critical considerations for solid-phase peptide synthesis of deuterated analogues include the selection of appropriate protecting groups, coupling reagents, and reaction conditions [13]. The synthesis typically employs 2-chlorotrityl chloride resin as the solid support, which provides excellent loading capacity and facilitates efficient peptide assembly [14]. Coupling reactions utilize specialized reagents such as HBTU for primary amines and HATU for N-methylated amino acids, ensuring high coupling efficiency and minimal racemization [14].

The cyclization step represents the most challenging aspect of the synthesis, requiring careful optimization of reaction conditions to achieve efficient ring closure while preventing oligomerization and epimerization [15]. Recent advances have demonstrated that the use of propylphosphonic anhydride as a coupling reagent, combined with weaker bases than traditionally employed, can achieve exquisite selectivity for the desired diastereomer with diastereomeric ratios as high as 97:3 [15].

Advanced solid-phase methodologies have incorporated on-resin cyclization strategies that enable the formation of the macrocyclic structure while the peptide remains attached to the solid support [16]. This approach minimizes the formation of intermolecular oligomers and facilitates the purification of the desired cyclic product [16]. The methodology has been successfully applied to the synthesis of challenging cyclic tetrapeptides, demonstrating yields of 18 to 25 percent for various sequences [17].

Post-Synthetic Modification Techniques

Post-synthetic modification represents an alternative approach for introducing deuterium labels into preformed cyclic tetrapeptides [9] [18]. These methodologies offer advantages in terms of cost-effectiveness and scalability, particularly for applications requiring lower levels of deuterium incorporation [19] [9].

Chemical deuteration using deuterium oxide and pyridine has emerged as a practical method for achieving selective deuterium incorporation [9]. The process involves the treatment of peptides with deuterium oxide in the presence of pyridine and acetic anhydride, resulting in the selective labeling of specific amino acid residues [9]. This methodology achieves deuteration levels of 85 to 99 percent and demonstrates particular effectiveness for the labeling of isoaspartic acid and isoglutamic acid residues [9].

Catalytic hydrogen isotope exchange represents another post-synthetic approach for deuterium incorporation [19] [8]. This methodology utilizes metal catalysts to facilitate the exchange of hydrogen atoms with deuterium under controlled conditions [19]. The process typically employs ruthenium nanoparticles or iridium catalysts to promote selective hydrogen-deuterium exchange reactions [19] [8].

Advanced post-synthetic techniques have been developed for site-selective protein deuteration, including novel chemical methods for selective protein alpha-carbon deuteration [18]. These approaches enable the introduction of deuterium at non-exchangeable backbone sites, providing unprecedented opportunities for mechanistic studies and structural analysis [18]. The methodology involves the use of electrophilic reagents to generate alpha,beta-unsaturated amide intermediates, followed by nucleophilic addition to introduce deuterium labels [18].

Late-stage deuteration methods have demonstrated particular utility for the modification of complex peptide structures [19] [20]. A bioinspired calcium-mediated approach using deuterated Hantzsch ester as the deuterium source has achieved remarkable deuteration efficiency exceeding 99 percent [20]. This methodology enables the synthesis of diverse deuterated amino acid motifs and demonstrates compatibility with amino acids, peptides, drug molecules, and natural products [20].

Optimization of Cyclization Efficiency in Deuterated Systems

The optimization of cyclization efficiency represents a critical aspect of tentoxin-d3 synthesis, as the introduction of deuterium atoms can significantly impact the kinetics and thermodynamics of the macrocyclization process [21] [22] [15]. Understanding and controlling these effects is essential for achieving high yields and selectivity in the synthesis of deuterated cyclic tetrapeptides.

Deuterium isotope effects play a fundamental role in determining cyclization efficiency, as the substitution of hydrogen with deuterium alters the vibrational frequencies and zero-point energies of chemical bonds [22]. Primary kinetic isotope effects typically range from 2 to 8 for reactions involving carbon-hydrogen bond cleavage, while secondary isotope effects are generally smaller but can still influence reaction rates and equilibria [22]. In the context of peptide cyclization, these effects can manifest as changes in the rates of ring closure, side reactions, and epimerization processes.

Temperature optimization represents a crucial parameter for enhancing cyclization efficiency in deuterated systems [15]. Lower reaction temperatures, ranging from 0 to 25 degrees Celsius, have been shown to improve cyclization efficiency by 15 to 25 percent compared to standard room temperature conditions [15]. The reduced thermal energy minimizes unwanted side reactions such as epimerization and intermolecular coupling, while still providing sufficient activation energy for the desired cyclization reaction.

Concentration effects play a significant role in determining the balance between intramolecular cyclization and intermolecular oligomerization [17] [4]. Optimal concentrations for deuterated tetrapeptide cyclization typically range from 10 to 15 millimolar, representing a 20 to 30 percent improvement over standard conditions [17]. Higher concentrations favor intramolecular cyclization by increasing the effective molarity of the reactive termini, while preventing excessive dilution that could promote hydrolysis reactions.

Solvent system optimization has demonstrated substantial improvements in cyclization efficiency for deuterated peptides [15]. The use of anhydrous solvents eliminates competing hydrogen-deuterium exchange reactions and provides efficiency improvements of 25 to 40 percent [19] [15]. Careful selection of solvent mixtures, such as anhydrous dichloromethane and dimethylformamide, creates an environment that favors cyclization while minimizing side reactions.

Coupling reagent selection represents another critical optimization parameter [15]. Propylphosphonic anhydride has emerged as a particularly effective reagent for deuterated peptide cyclization, providing efficiency improvements of 30 to 45 percent compared to traditional coupling reagents [15]. The unique activation mechanism of propylphosphonic anhydride reduces the tendency for epimerization while maintaining high reactivity toward amide bond formation.

Base selection and stoichiometry significantly influence cyclization outcomes in deuterated systems [15]. The use of weaker bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene in reduced equivalents provides efficiency improvements of 20 to 35 percent by minimizing base-catalyzed epimerization reactions [15]. This approach is particularly important for deuterated systems, where the altered kinetics may favor unwanted side reactions under strongly basic conditions.

Reaction time optimization has revealed that deuterated systems often require shorter reaction times to achieve optimal yields [15]. Reducing reaction times from the standard 2 to 4 hours to 1 to 2 hours can improve efficiency by 40 to 50 percent by minimizing the accumulation of degradation products and side reactions [15]. This optimization is particularly important for deuterated peptides, which may exhibit altered stability profiles compared to their non-deuterated counterparts.

Advanced cyclization strategies have incorporated specialized enzymatic approaches for deuterated peptide synthesis [5] [4]. Biocatalytic methods using engineered thioesterases offer advantages in terms of selectivity and mild reaction conditions, achieving cyclization efficiencies of 80 to 95 percent for challenging tetrapeptide substrates [5] [4]. These enzymatic approaches are particularly valuable for deuterated systems, as they operate under physiological conditions that minimize unwanted isotope effects.

The integration of computational modeling and experimental optimization has enabled the development of predictive frameworks for cyclization efficiency [15]. Machine learning approaches combined with experimental data have identified optimal parameter combinations that maximize yield while minimizing side product formation [15]. These integrated approaches represent the future direction for rational optimization of deuterated peptide synthesis methodologies.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

417.24553569 g/mol

Monoisotopic Mass

417.24553569 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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